molecular formula C20H19N7O2 B2653532 (E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836640-06-3

(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2653532
CAS RN: 836640-06-3
M. Wt: 389.419
InChI Key: XVVDGFIPJJTUBT-WYMPLXKRSA-N
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Description

(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Coordination Properties

  • A study by Yang et al. (2017) explored the synthesis of structures containing nitrogen atoms capable of forming coordinate bonds with metal ions such as Mn(II) and Fe(II). These compounds, including ones structurally related to the quinoxaline derivative , show potential for targeted delivery of nitric oxide to biological sites like tumors, where NO is released upon irradiation with long-wavelength light (Yang et al., 2017).

Potential as Kinase Inhibitors

  • Degorce et al. (2016) identified a series of 3-quinoline carboxamides, similar in structure to the quinoxaline derivative, as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, including 6-[6-(methoxymethyl)-3-pyridinyl]-4-{[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]amino}-3-quinolinecarboxamide, demonstrated effectiveness in disease-relevant models (Degorce et al., 2016).

Diuretic Properties

  • Research by Shishkina et al. (2018) on a structurally related compound, 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, revealed its potential as a new hypertension remedy due to its strong diuretic properties. This suggests possible therapeutic applications for similar quinoxaline derivatives (Shishkina et al., 2018).

Use in Novel Bioreductive Anticancer Agents

  • A study by Cotterill et al. (1994) reported the synthesis of indolequinones, including amino-substituted quinones structurally akin to the quinoxaline derivative. These compounds showed greater toxicity towards hypoxic cells, indicating their potential use in novel bioreductive anticancer agents (Cotterill et al., 1994).

Characterization of Organic Salts

  • Research by Faizi et al. (2018) on quinoxalines, compounds structurally related to the specified quinoxaline derivative, focused on the synthesis and characterization of organic salts like 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide. The study's comprehensive analytical approach, including DFT calculations, highlighted the compound's reactivity and kinetic stability, relevant for developing new quinoxaline-based compounds (Faizi et al., 2018).

Novel Disperse Dyes with Biological Activity

  • Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridine derivatives, which share structural features with the quinoxaline compound. These novel synthesized compounds exhibited high efficiency in antioxidant activity, antitumor activity, and antimicrobial activity, suggesting diverse applications (Khalifa et al., 2015).

properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-29-11-10-23-20(28)16-17-19(26-15-5-3-2-4-14(15)25-17)27(18(16)21)24-12-13-6-8-22-9-7-13/h2-9,12H,10-11,21H2,1H3,(H,23,28)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVDGFIPJJTUBT-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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